molecular formula C20H25N3O3S2 B2536525 2-(methylthio)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897621-99-7

2-(methylthio)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2536525
CAS RN: 897621-99-7
M. Wt: 419.56
InChI Key: CCADDCYYSBMENK-UHFFFAOYSA-N
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Description

The compound “2-(methylthio)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a phenylpiperazine moiety, and a methylthio group. These components are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzamide core, a phenylpiperazine group, and a methylthio group. These groups could potentially allow for various intermolecular interactions, such as hydrogen bonding or pi stacking .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide and phenylpiperazine moieties could potentially undergo various reactions, such as acylation, alkylation, or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the benzamide and phenylpiperazine moieties could potentially influence its solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activity. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, or assays to evaluate its activity against different biological targets .

properties

IUPAC Name

2-methylsulfanyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-27-19-10-6-5-9-18(19)20(24)21-11-16-28(25,26)23-14-12-22(13-15-23)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCADDCYYSBMENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

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